molecular formula C20H21N3O5S B2689635 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1396714-46-7

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2689635
CAS No.: 1396714-46-7
M. Wt: 415.46
InChI Key: YGXFMBFHPRJDLJ-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyrimidine and phenol derivatives.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

    Ethoxylation: The final step involves the ethoxylation of the benzene ring, which can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: Similar structure but with methoxy groups instead of ethoxy groups.

    2,5-Dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide: Similar structure but with a different aromatic substituent.

Uniqueness

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is unique due to its specific ethoxy substituents and the presence of a phenoxypyrimidinyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-26-17-10-11-18(27-4-2)19(12-17)29(24,25)23-15-13-21-20(22-14-15)28-16-8-6-5-7-9-16/h5-14,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXFMBFHPRJDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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